molecular formula C21H21FN6O2 B8518806 4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-

4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-

Cat. No. B8518806
M. Wt: 408.4 g/mol
InChI Key: NKMPDTXURWLTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]- is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Pyrimidinebutanol,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-

Molecular Formula

C21H21FN6O2

Molecular Weight

408.4 g/mol

IUPAC Name

4-[2-amino-6-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)anilino]pyrimidin-4-yl]butan-1-ol

InChI

InChI=1S/C21H21FN6O2/c22-16-11-14(26-19-12-13(3-1-2-10-29)27-21(23)28-19)4-5-18(16)30-17-7-9-25-20-15(17)6-8-24-20/h4-9,11-12,29H,1-3,10H2,(H,24,25)(H3,23,26,27,28)

InChI Key

NKMPDTXURWLTSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=C2)CCCCO)N)F)OC3=C4C=CNC4=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 mg (0.67 mmol) of 4-(2-amino-6-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino}pyrimidin-4-yl)butan-1-ol (from example 132) are suspended in 15 ml of ethanol, and 253 mg (6.66 mmol) of sodium borohydrate are added a little at a time at RT. The mixture is stirred at RT for 24 hours and then concentrated, and ethyl acetate and water are added. The organic phase is dried over sodium sulfate. The product is purified by column chromatography (silica gel 60; gradient column, mobile phase: DCM:methanol=9:1 to 3:1). 133 mg (27%) of the starting material are recovered. The product fraction is re-purified by preparative HPLC. This gives the title compound.
Quantity
253 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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